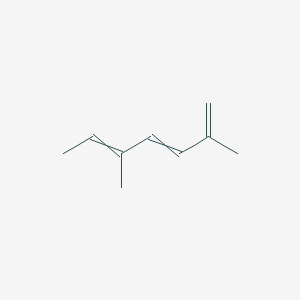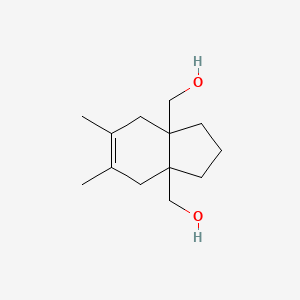
(5,6-Dimethyl-2,3,4,7-tetrahydro-1H-indene-3a,7a-diyl)dimethanol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(5,6-Dimethyl-2,3,4,7-tetrahydro-1H-indene-3a,7a-diyl)dimethanol is an organic compound with a unique structure that includes a tetrahydroindene core substituted with two hydroxymethyl groups
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of (5,6-Dimethyl-2,3,4,7-tetrahydro-1H-indene-3a,7a-diyl)dimethanol typically involves the hydrogenation of indene derivatives followed by functional group modifications. One common method includes the catalytic hydrogenation of 5,6-dimethylindene in the presence of a palladium catalyst to yield the tetrahydroindene intermediate. This intermediate is then subjected to hydroxymethylation using formaldehyde and a base such as sodium hydroxide to introduce the dimethanol groups.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the desired product. Additionally, purification techniques such as distillation and crystallization are employed to obtain high-purity this compound.
Analyse Chemischer Reaktionen
Types of Reactions
(5,6-Dimethyl-2,3,4,7-tetrahydro-1H-indene-3a,7a-diyl)dimethanol undergoes various chemical reactions, including:
Oxidation: The hydroxymethyl groups can be oxidized to form aldehydes or carboxylic acids using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: The compound can be reduced to form the corresponding alcohols or alkanes using reducing agents like lithium aluminum hydride.
Substitution: The hydroxymethyl groups can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)
Reduction: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4)
Substitution: Sodium hydroxide (NaOH), formaldehyde (CH2O)
Major Products
Oxidation: Formation of aldehydes or carboxylic acids
Reduction: Formation of alcohols or alkanes
Substitution: Formation of various substituted derivatives
Wissenschaftliche Forschungsanwendungen
(5,6-Dimethyl-2,3,4,7-tetrahydro-1H-indene-3a,7a-diyl)dimethanol has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules and polymers.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties and as a building block for drug development.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
Wirkmechanismus
The mechanism of action of (5,6-Dimethyl-2,3,4,7-tetrahydro-1H-indene-3a,7a-diyl)dimethanol involves its interaction with molecular targets such as enzymes and receptors. The hydroxymethyl groups can form hydrogen bonds with active sites of enzymes, potentially inhibiting or modulating their activity. Additionally, the compound’s hydrophobic core allows it to interact with lipid membranes, affecting membrane fluidity and function.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- (5,6-Dimethyl-2-phenyl-3a,4,7,7a-tetrahydro-1H-isoindole-1,3(2H)-dione)
- 1,3-Dimethyl-3,4,5,6-tetrahydro-2(1H)-pyrimidinone
- 4,7-Methano-1H-indene, 4,5,6,7,8,8-hexachloro-3a,4,7,7a-tetrahydro-
Uniqueness
(5,6-Dimethyl-2,3,4,7-tetrahydro-1H-indene-3a,7a-diyl)dimethanol is unique due to its specific substitution pattern and the presence of two hydroxymethyl groups. This structural feature imparts distinct chemical reactivity and potential biological activity compared to other similar compounds.
Eigenschaften
CAS-Nummer |
88307-49-7 |
|---|---|
Molekularformel |
C13H22O2 |
Molekulargewicht |
210.31 g/mol |
IUPAC-Name |
[7a-(hydroxymethyl)-5,6-dimethyl-2,3,4,7-tetrahydro-1H-inden-3a-yl]methanol |
InChI |
InChI=1S/C13H22O2/c1-10-6-12(8-14)4-3-5-13(12,9-15)7-11(10)2/h14-15H,3-9H2,1-2H3 |
InChI-Schlüssel |
IFAVBMSUIDPYQJ-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=C(CC2(CCCC2(C1)CO)CO)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![Bicyclo[2.2.2]oct-2-en-1-ol;4-methylbenzenesulfonic acid](/img/structure/B14389723.png)
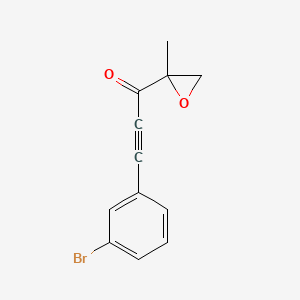
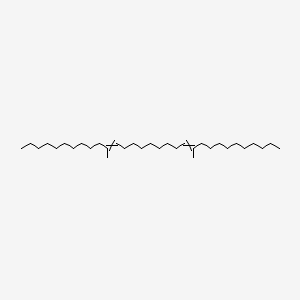

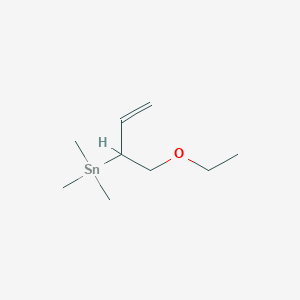
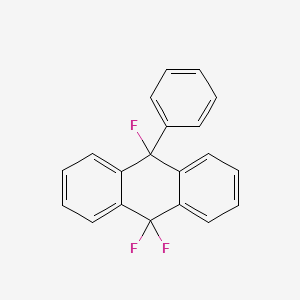
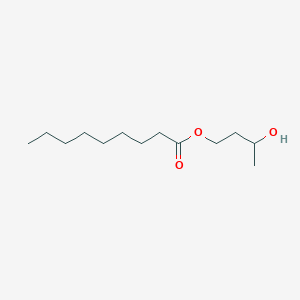
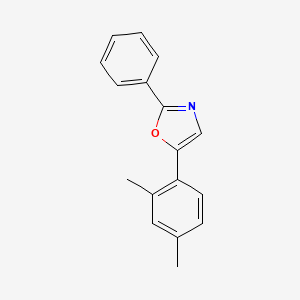
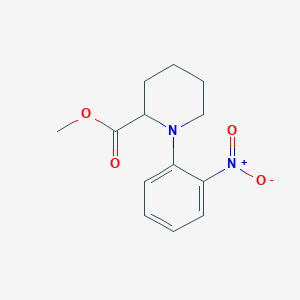
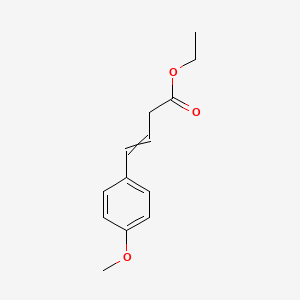
![Diethyl [(3-hydroxyanilino)methyl]propanedioate](/img/structure/B14389777.png)
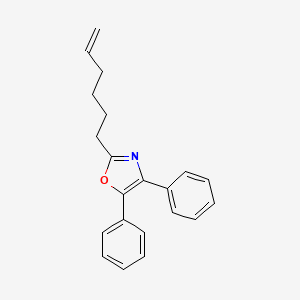
![10-[3-(Methylamino)propyl]-10H-phenothiazin-1-OL](/img/structure/B14389791.png)
